molecular formula C30H30O5 B2363371 methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate CAS No. 314743-34-5

methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate

Cat. No.: B2363371
CAS No.: 314743-34-5
M. Wt: 470.565
InChI Key: BDMILPUGILWGHM-UHFFFAOYSA-N
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Description

Methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a hexyl chain at position 6, a phenyl group at position 4, and a methyl benzoate moiety linked via an oxymethylene group at position 5. The compound’s ester group enhances solubility in organic solvents, while the extended alkyl chain may improve membrane permeability .

Properties

IUPAC Name

methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O5/c1-3-4-5-7-12-24-17-26-25(22-10-8-6-9-11-22)18-29(31)35-28(26)19-27(24)34-20-21-13-15-23(16-14-21)30(32)33-2/h6,8-11,13-19H,3-5,7,12,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMILPUGILWGHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)C(=O)OC)OC(=O)C=C2C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with various organic halides. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often involve heating the mixture in dry DMF (dimethylformamide) with triethylamine (TEA) at 70°C, and the completion of the reaction is monitored by thin-layer chromatography (TLC) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, reduction might yield alcohols, and substitution might yield various substituted derivatives of the original compound .

Scientific Research Applications

Methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and inferred properties between the target compound and structurally related coumarin derivatives:

Compound Key Substituents Inferred Properties
Target: Methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate - 6-hexyl, 4-phenyl, 7-(methyl benzoate oxymethyl) High lipophilicity (hexyl); potential π-π interactions (phenyl); ester stability
4-[4-(Heptyloxy)benzoyloxy]phenyl 2-oxo-7-trifluoromethyl-2H-chromene-3-carboxylate - 7-trifluoromethyl, 3-carboxylate, 4-heptyloxy Enhanced electron-withdrawing effects (CF₃); increased hydrolytic stability
Methyl 4-{[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate - 3-benzyl, 4-methyl, 7-(methyl benzoate oxymethyl) Steric hindrance (benzyl); reduced reactivity at position 3
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic acid - 4-methyl, 7-(benzoic acid oxymethyl) Higher polarity (carboxylic acid); pH-dependent solubility
3-(2-Methoxy-2-oxoethyl)-4-methyl-2-oxo-2H-chromen-7-yl 4-methylbenzoate - 3-methoxycarbonylmethyl, 4-methyl, 7-(4-methylbenzoate) Increased ester density; potential for dual hydrolysis pathways
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate - 7-(4-chlorobenzoate) Electronegative Cl enhances stability; possible halogen bonding
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate - 3-(4-methoxyphenyl), 2-methyl, 7-(4-methoxybenzoate) Polar methoxy groups; improved solubility in polar solvents

Key Observations:

Substituent Effects on Lipophilicity :

  • The hexyl chain in the target compound increases lipophilicity compared to shorter alkyl groups (e.g., methyl in ). This may enhance diffusion across biological membranes or compatibility with hydrophobic matrices.
  • In contrast, compounds with methoxy groups (e.g., ) exhibit higher polarity, favoring aqueous solubility.

Electronic and Steric Modifications: Electron-withdrawing groups (e.g., trifluoromethyl in , chlorine in ) improve stability against nucleophilic attack but may reduce reactivity in electrophilic substitutions.

Ester Functionality :

  • The methyl ester in the target compound offers moderate hydrolytic stability compared to free carboxylic acids () or more labile esters (e.g., phenacyl esters in ).
  • Compounds with multiple ester groups (e.g., ) may undergo sequential hydrolysis, enabling controlled release applications.

Crystallographic Validation :

  • Structural data for many analogs (e.g., ) were likely validated using programs like SHELXL (), ensuring accuracy in reported bond lengths and angles.

Research Implications and Gaps

Future studies should focus on:

  • Quantitative comparisons of solubility, stability, and reactivity.
  • Exploration of structure-activity relationships (SAR) for specific applications (e.g., fluorescence, drug delivery).
  • Synergistic effects of mixed substituents (e.g., hexyl + phenyl in the target compound vs. methoxy + CF₃ in ).

Biological Activity

Methyl 4-{[(6-hexyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoate is a synthetic compound classified under coumarin derivatives. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The structure of this compound enhances its lipophilicity, which is crucial for biological interactions.

Chemical Structure and Properties

The IUPAC name of the compound is methyl 4-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoate. Its molecular formula is C30H30O5C_{30}H_{30}O_{5}, with a molecular weight of approximately 470.57 g/mol. The chemical structure features a chromenone core with a hexyl side chain, contributing to its unique properties.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC30H30O5
Molecular Weight470.57 g/mol
CAS Number314743-34-5

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) values for selected bacterial strains are summarized below:

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15.6
Escherichia coli31.25
Pseudomonas aeruginosa62.5

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways, leading to bactericidal effects.

Anti-inflammatory Properties

This compound has also demonstrated anti-inflammatory activity in various models. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. The compound has been tested against several cancer types, including breast and colon cancer, showing promising results in inhibiting cell proliferation.

Case Study: Breast Cancer Cell Lines

In a study involving MCF7 breast cancer cells, treatment with methyl 4-{[(6-hexyl-2-oxo-4-pheny1 -2H-chromen -7 -yl) oxy] methyl} benzoate resulted in a significant reduction in cell viability:

Treatment Concentration (μM)Cell Viability (%)
Control100
1080
2550
5030

Synthesis and Production

The synthesis of methyl 4-{[(6-hexy1 -2 -oxo -4 -phenyl -2H-chromen -7 -yl) oxy] methyl} benzoate typically involves the reaction of 7-hydroxycoumarin derivatives with various organic halides under controlled conditions.

Common Synthetic Routes

  • Reflux Method : Involves heating the reactants in a solvent to facilitate the reaction.
  • Microwave-Assisted Synthesis : Utilizes microwave energy to enhance reaction rates and yields.

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